molecular formula C16H16BrNO3 B3651520 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide

5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide

Cat. No.: B3651520
M. Wt: 350.21 g/mol
InChI Key: DCQIUYLFNMNSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 2nd position of the phenyl ring, and a methoxy group at the 2nd position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced at the 2nd position of the phenyl ring through a nucleophilic substitution reaction using ethyl iodide (C2H5I) and a base such as potassium carbonate (K2CO3).

    Methoxylation: The methoxy group can be introduced at the 2nd position of the benzamide ring through a similar nucleophilic substitution reaction using methyl iodide (CH3I) and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

Scientific Research Applications

5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-ethoxyphenyl)-2-fluorobenzamide: Similar structure with a fluorine atom instead of a methoxy group.

    5-bromo-N-(2-ethoxyphenyl)-2-chlorobenzamide: Similar structure with a chlorine atom instead of a methoxy group.

    5-bromo-N-(2-ethoxyphenyl)-2-methylbenzamide: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-3-21-15-7-5-4-6-13(15)18-16(19)12-10-11(17)8-9-14(12)20-2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQIUYLFNMNSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.